2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene
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Overview
Description
2-Oxa-3-phosphabicyclo[222]oct-5-ene is a unique organophosphorus compound characterized by its bicyclic structure, which includes both oxygen and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene typically involves the [4+2] cycloaddition reaction of dihydrophosphinine oxide with suitable dienophiles . This reaction is often carried out under controlled conditions to ensure the formation of the desired bicyclic structure. The reaction conditions may include the use of specific solvents, temperature control, and the presence of catalysts to facilitate the cycloaddition process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation and may include specific solvents, temperature control, and the use of catalysts .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphabicyclo compounds
Scientific Research Applications
2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene involves its ability to undergo fragmentation of the bridging phosphorus moiety . This fragmentation can generate reactive intermediates that participate in various chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific transformation being studied .
Comparison with Similar Compounds
Similar Compounds
2-Phosphabicyclo[2.2.2]oct-5-ene: Similar in structure but lacks the oxygen atom present in 2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene.
2-Phosphabicyclo[2.2.2]octa-5,7-diene: Contains an additional double bond compared to this compound.
Uniqueness
The presence of both oxygen and phosphorus atoms in this compound makes it unique compared to its analogs. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
111173-72-9 |
---|---|
Molecular Formula |
C6H9OP |
Molecular Weight |
128.11 g/mol |
IUPAC Name |
2-oxa-3-phosphabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C6H9OP/c1-3-6-4-2-5(1)7-8-6/h1,3,5-6,8H,2,4H2 |
InChI Key |
DVXMKKAWKRBKSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1OP2 |
Origin of Product |
United States |
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